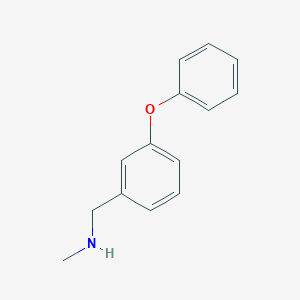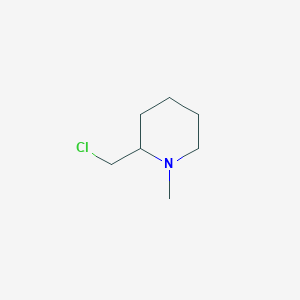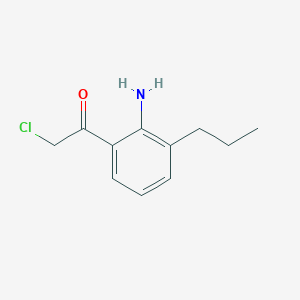
1-(2-Amino-3-propylphenyl)-2-chloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-propylphenyl)-2-chloroethanone, also known as CN gas, is a riot control agent that has been used by law enforcement agencies for crowd control purposes. It is a non-lethal chemical agent that causes temporary incapacitation by irritating the eyes, nose, and respiratory system.
Mecanismo De Acción
1-(2-Amino-3-propylphenyl)-2-chloroethanone gas acts by irritating the mucous membranes of the eyes, nose, and respiratory system. It causes lacrimation, rhinorrhea, and coughing, which can lead to temporary incapacitation. The irritant effect of 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas is due to the activation of the TRPA1 ion channel, which is expressed in sensory neurons of the respiratory and ocular mucosa.
Efectos Bioquímicos Y Fisiológicos
1-(2-Amino-3-propylphenyl)-2-chloroethanone gas causes a variety of biochemical and physiological effects in the body. It increases the production of inflammatory cytokines, such as interleukin-8 and tumor necrosis factor-alpha, in the respiratory system. It also increases the levels of oxidative stress markers, such as malondialdehyde and 8-hydroxydeoxyguanosine, in the blood. 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas has been shown to cause a decrease in heart rate and blood pressure, which may be due to its effects on the autonomic nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Amino-3-propylphenyl)-2-chloroethanone gas has several advantages for use in lab experiments. It is a well-characterized chemical agent that has been extensively studied in humans and animals. It is also a non-lethal agent that can be used to study the effects of chemical irritants on human physiology and behavior. However, there are also several limitations to the use of 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas in lab experiments. It is a volatile and reactive chemical agent that requires careful handling and storage. It can also cause significant discomfort and pain to human subjects, which may limit its use in certain types of studies.
Direcciones Futuras
There are several future directions for research on 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas. One area of research is the development of new riot control agents that are less toxic and more effective than 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas. Another area of research is the development of new methods for the delivery of riot control agents, such as aerosol sprays or foam. Finally, there is a need for more research on the long-term effects of exposure to riot control agents on human health, particularly in individuals with pre-existing respiratory or cardiovascular disease.
Conclusion:
In conclusion, 1-(2-Amino-3-propylphenyl)-2-chloroethanone, or 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas, is a well-known riot control agent that has been extensively studied in scientific research. It acts by irritating the mucous membranes of the eyes, nose, and respiratory system, causing temporary incapacitation. While 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas has several advantages for use in lab experiments, there are also several limitations to its use. Future research on 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas should focus on the development of new riot control agents and methods of delivery, as well as the long-term health effects of exposure to these agents.
Métodos De Síntesis
1-(2-Amino-3-propylphenyl)-2-chloroethanone gas can be synthesized by the reaction of 2-chloroacetophenone with propylamine in the presence of a base. The reaction results in the formation of 1-(2-Amino-3-propylphenyl)-2-chloroethanone.
Aplicaciones Científicas De Investigación
1-(2-Amino-3-propylphenyl)-2-chloroethanone gas has been widely used in scientific research to study the effects of riot control agents on human physiology and behavior. Researchers have used 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas to study the effects of chemical agents on the respiratory system, eye irritation, and pain perception. 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas has also been used to study the effects of chemical agents on the cardiovascular system and the central nervous system.
Propiedades
Número CAS |
128600-54-4 |
|---|---|
Nombre del producto |
1-(2-Amino-3-propylphenyl)-2-chloroethanone |
Fórmula molecular |
C11H14ClNO |
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
1-(2-amino-3-propylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C11H14ClNO/c1-2-4-8-5-3-6-9(11(8)13)10(14)7-12/h3,5-6H,2,4,7,13H2,1H3 |
Clave InChI |
VHEQSDFVRHJIQC-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=CC=C1)C(=O)CCl)N |
SMILES canónico |
CCCC1=C(C(=CC=C1)C(=O)CCl)N |
Sinónimos |
Ethanone, 1-(2-amino-3-propylphenyl)-2-chloro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



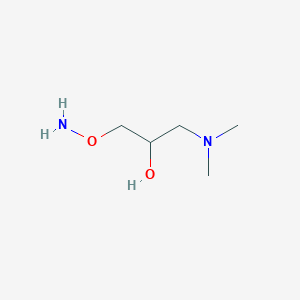
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B140145.png)
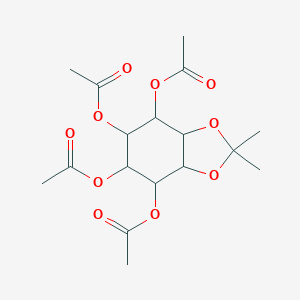
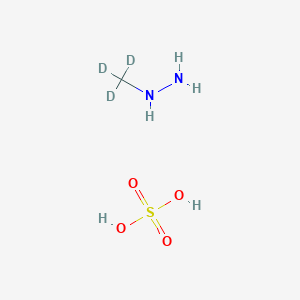
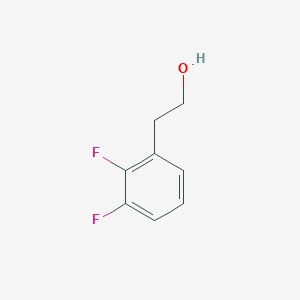
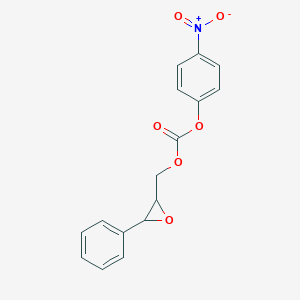
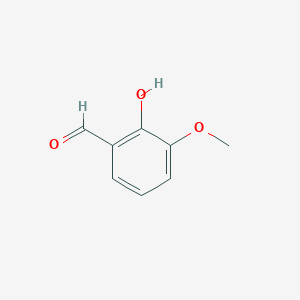
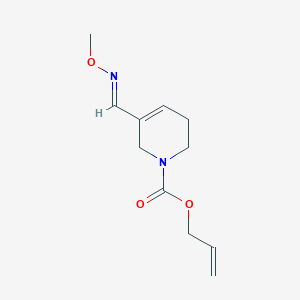
![tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate](/img/structure/B140157.png)
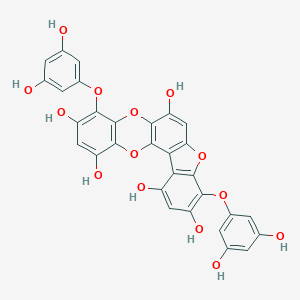
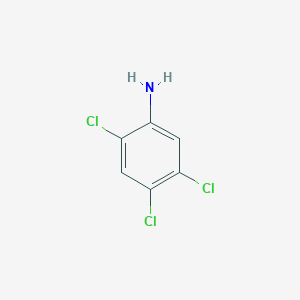
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
